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Compound of Interest

Compound Name:
Methyl 4,6-dibromo-3-

hydroxypicolinate

Cat. No.: B1592547 Get Quote

For Immediate Release

This technical guide serves as a centralized resource for researchers, scientists, and

professionals in drug development on the spectroscopic properties of Methyl 4,6-dibromo-3-
hydroxypicolinate. Due to the current absence of publicly available experimental

spectroscopic data for this compound, this guide will focus on its known chemical properties

and provide a framework for the anticipated spectroscopic characteristics based on the

analysis of its structural analogues. As experimental data becomes available, this guide will be

updated accordingly.

Introduction to Methyl 4,6-dibromo-3-
hydroxypicolinate
Methyl 4,6-dibromo-3-hydroxypicolinate is a halogenated pyridine derivative. Halogenated

aromatic compounds are of significant interest in medicinal chemistry and materials science

due to their unique chemical properties and potential biological activities. The presence of

bromine atoms, a hydroxyl group, and a methyl ester functionality on the pyridine ring suggests

a molecule with diverse potential for chemical modification and interaction with biological

targets. A thorough understanding of its spectroscopic signature is paramount for its

unambiguous identification, purity assessment, and structural elucidation in various research

and development settings.
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Chemical Identity:[1]

IUPAC Name: Methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate[1]

Molecular Formula: C₇H₅Br₂NO₃[1]

Molecular Weight: 310.93 g/mol [1][2]

CAS Number: 321596-55-8[1]

Predicted Spectroscopic Data and Interpretation
In the absence of experimental spectra, a predictive analysis based on established principles of

spectroscopy and data from structurally related compounds can provide valuable insights into

the expected spectroscopic features of Methyl 4,6-dibromo-3-hydroxypicolinate.

¹H NMR Spectroscopy (Predicted)
The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to be relatively simple,

reflecting the limited number of protons in the molecule.

Expected Chemical Shifts (δ) in CDCl₃:
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Protons
Predicted
Chemical Shift
(ppm)

Multiplicity Integration Rationale

-OCH₃ 3.9 - 4.1 Singlet (s) 3H

The methyl

protons of the

ester group are

deshielded by

the adjacent

oxygen and

carbonyl group,

typically

appearing in this

region.

Pyridine-H (C5-

H)
7.5 - 7.8 Singlet (s) 1H

The lone proton

on the pyridine

ring is in an

electron-poor

environment due

to the

electronegative

nitrogen and

bromine atoms,

leading to a

downfield shift.

The absence of

adjacent protons

would result in a

singlet.

-OH 5.0 - 7.0

(variable)

Broad Singlet (br

s)

1H The chemical

shift of the

hydroxyl proton

is highly

dependent on

concentration,

solvent, and

temperature due
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to hydrogen

bonding. It is

expected to be a

broad signal.

Rationale for Predictions: The electron-withdrawing nature of the two bromine atoms and the

pyridine nitrogen will significantly deshield the aromatic proton. The methyl ester protons will

exhibit a characteristic singlet in the typical downfield region for such functional groups.

Experimental Workflow for ¹H NMR Data Acquisition:

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy (Predicted)
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the

carbon framework of the molecule.

Expected Chemical Shifts (δ) in CDCl₃:
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Carbon
Predicted Chemical Shift
(ppm)

Rationale

-OCH₃ 52 - 55
Typical range for a methyl

ester carbon.

C=O 160 - 165

The carbonyl carbon of the

ester is expected in this

downfield region.

C2 145 - 150

The carbon attached to the

ester group and adjacent to

the nitrogen will be deshielded.

C3 150 - 155

The carbon bearing the

hydroxyl group will be

significantly deshielded.

C4 115 - 120

The carbon attached to the

bromine atom will be

deshielded, though the effect is

less pronounced than for C6.

C5 125 - 130
The carbon with the lone

proton.

C6 135 - 140

The carbon attached to the

bromine atom and adjacent to

the nitrogen will be significantly

deshielded.

Rationale for Predictions: The chemical shifts of the pyridine ring carbons are influenced by the

nitrogen atom and the substituents. The carbons directly attached to the electronegative

bromine and oxygen atoms (C3, C4, C6) will be shifted downfield. The carbonyl carbon of the

ester will be the most downfield signal.

Experimental Workflow for ¹³C NMR Data Acquisition:

Caption: Workflow for acquiring a ¹³C NMR spectrum, including DEPT experiments.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy (Predicted)
The infrared (IR) spectrum will show characteristic absorption bands for the functional groups

present in the molecule.

Expected Characteristic Absorption Bands:

Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Rationale

O-H stretch (hydroxyl) 3200 - 3600 Broad
The broadness is due

to hydrogen bonding.

C-H stretch (aromatic) 3000 - 3100 Medium

Characteristic for C-H

bonds on an aromatic

ring.

C-H stretch (methyl) 2850 - 3000 Medium

Characteristic for the

methyl group of the

ester.

C=O stretch (ester) 1710 - 1740 Strong

A strong, sharp peak

is expected for the

carbonyl group.

C=C and C=N stretch

(pyridine ring)
1400 - 1600 Medium to Strong

Multiple bands are

expected for the

aromatic ring

vibrations.

C-O stretch (ester) 1200 - 1300 Strong

Characteristic for the

C-O single bond of the

ester.

C-Br stretch 500 - 650 Medium to Strong

The carbon-bromine

stretching vibrations

appear in the

fingerprint region.
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Rationale for Predictions: The spectrum will be dominated by a strong carbonyl absorption from

the ester and a broad hydroxyl peak. The aromatic C-H and ring vibrations, as well as the C-Br

stretches in the fingerprint region, will also be key identifying features.

Mass Spectrometry (MS) (Predicted)
Mass spectrometry will provide information about the molecular weight and fragmentation

pattern of the molecule.

Expected Molecular Ion Peaks (m/z):

Ion Expected m/z Rationale

[M]⁺ 308.86, 310.86, 312.86

The molecular ion peak will

show a characteristic isotopic

pattern due to the presence of

two bromine atoms (⁷⁹Br and

⁸¹Br). The approximate ratio of

the peaks will be 1:2:1.

[M+H]⁺ 309.87, 311.87, 313.87

In soft ionization techniques

like ESI, the protonated

molecule is often observed.

Expected Fragmentation Patterns:

Loss of ·OCH₃ (31 Da): A common fragmentation for methyl esters.

Loss of COOCH₃ (59 Da): Loss of the entire methoxycarbonyl group.

Loss of Br (79/81 Da): Cleavage of a carbon-bromine bond.

Sequential loss of Br atoms.

Rationale for Predictions: The most telling feature in the mass spectrum will be the isotopic

pattern of the molecular ion, which will definitively indicate the presence of two bromine atoms.

The fragmentation will likely proceed through the loss of the ester functionality and the bromine

atoms.
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Synthesis and Purification (Proposed)
While a specific, detailed synthesis protocol for Methyl 4,6-dibromo-3-hydroxypicolinate is

not readily available in the searched literature, a plausible synthetic route can be proposed

based on known organic chemistry transformations. A potential starting material could be 3-

hydroxypicolinic acid or its methyl ester, which would then undergo bromination.

Proposed Synthetic Workflow:

Caption: A proposed synthetic and purification workflow.

Experimental Protocol Considerations:

Reaction Conditions: The choice of brominating agent and reaction conditions (solvent,

temperature, reaction time) would need to be optimized to achieve selective di-bromination

at the 4 and 6 positions without side reactions.

Purification: Purification of the crude product would likely involve column chromatography on

silica gel to separate the desired product from any mono-brominated or other byproducts.

Recrystallization could be employed for further purification.

Characterization: The purified product would then be subjected to the full suite of

spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Melting point analysis would also be a crucial characterization step.

Conclusion and Future Outlook
Methyl 4,6-dibromo-3-hydroxypicolinate presents an interesting scaffold for further chemical

exploration. This guide has outlined the predicted spectroscopic characteristics to aid in its

identification and characterization. The immediate priority for the scientific community should

be the synthesis and full experimental spectroscopic analysis of this compound. The availability

of this data will be crucial for its potential applications in drug discovery and materials science.

This document will be updated as soon as verified experimental data is published.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1592547?utm_src=pdf-body
https://www.benchchem.com/product/b1592547?utm_src=pdf-body
https://www.benchchem.com/product/b1592547?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Methyl 4,6-dibromo-3-hydroxypicolinate | C7H5Br2NO3 | CID 22175130 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Methyl 4,6-dibromo-3-hydroxypicolinate - CAS:321596-55-8 - Sunway Pharm Ltd
[3wpharm.com]

To cite this document: BenchChem. [Spectroscopic Data for Methyl 4,6-dibromo-3-
hydroxypicolinate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1592547#spectroscopic-data-for-methyl-4-6-
dibromo-3-hydroxypicolinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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